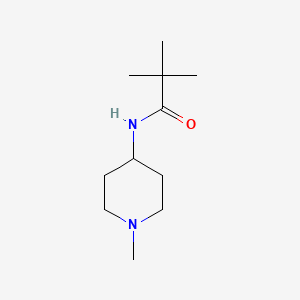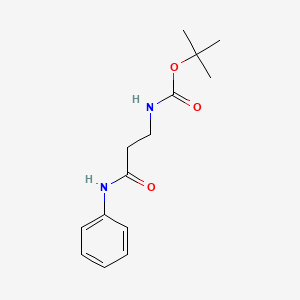
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. DMMP has been shown to have a variety of biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mechanism of Action
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to cause respiratory distress, convulsions, and death in animals when administered at high doses. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to cause changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages as a tool for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize and has a high purity. However, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. Additionally, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has a short half-life in the body, which limits its usefulness in certain types of experiments.
Future Directions
There are several future directions for research involving 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a tool for studying the effects of nerve agents on the nervous system. Additionally, research could be done to investigate the potential therapeutic uses of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide in the treatment of certain neurological disorders.
Synthesis Methods
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by the reaction of 2,2-dimethylpropionyl chloride with N-methylpiperidine in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a white crystalline solid with a high purity.
Scientific Research Applications
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been used as a chemical warfare agent simulant, as it has similar properties to nerve agents such as sarin and VX.
properties
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODSNTBYYJVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)



![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)

![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)



![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)